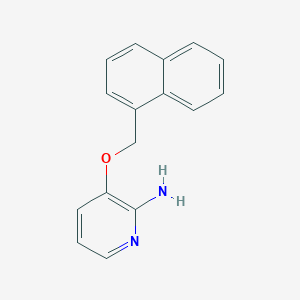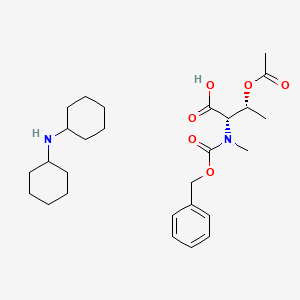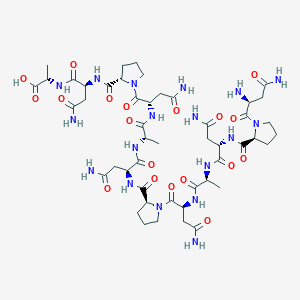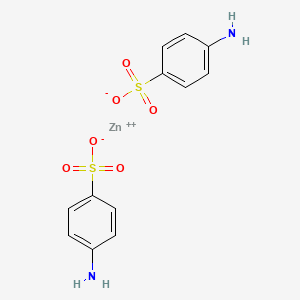![molecular formula C20H18CrN4NaO11S2 B13760563 sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate CAS No. 24256-56-2](/img/structure/B13760563.png)
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate is a complex chemical compound that belongs to the class of azo dyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, food, and cosmetics. The presence of chromium in the compound adds to its unique properties, making it useful in specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate typically involves the diazotization of 3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazole followed by coupling with 3-oxidonaphthalene-1-sulfonate. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazonium salt. The final product is then complexed with chromium(3+) ions and crystallized as a trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reactant concentrations. The chromium complexation step is carried out in a separate reactor to ensure complete coordination of the chromium ions with the azo dye.
Chemical Reactions Analysis
Types of Reactions
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Chromium oxides and modified azo compounds.
Reduction: Corresponding amines and reduced azo compounds.
Substitution: Substituted sulfonate derivatives.
Scientific Research Applications
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The chromium(3+) ions play a crucial role in stabilizing the azo dye and enhancing its photochemical properties. The molecular targets include cellular components that interact with the dye, leading to specific staining patterns or therapeutic effects in the case of photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-1-oxidonaphthalene-2-sulfonate
Uniqueness
The uniqueness of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate lies in its specific structural configuration, which imparts distinct photochemical properties and stability. The presence of chromium(3+) ions further enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
24256-56-2 |
|---|---|
Molecular Formula |
C20H18CrN4NaO11S2 |
Molecular Weight |
629.5 g/mol |
IUPAC Name |
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na.3H2O/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;;;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;;3*1H2/q;+3;+1;;;/p-4 |
InChI Key |
UEOTXYQVQQMCMG-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].O.O.O.[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
